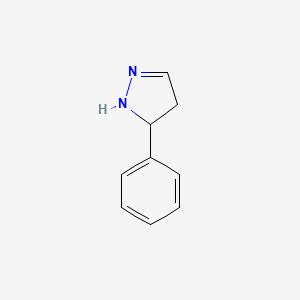

5-Phenyl-4,5-dihydro-1H-pyrazole

Vue d'ensemble

Description

5-Phenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-4,5-dihydro-1H-pyrazole typically involves the reaction of hydrazine hydrate with chalcones in the presence of ethanol. The chalcones are prepared through the aldol condensation of acetophenone with benzaldehyde. The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce energy consumption and environmental impact .

Analyse Des Réactions Chimiques

Oxidative Aromatization to Pyrazoles

Pyrazolines undergo oxidative aromatization to yield substituted pyrazoles, a critical step in accessing bioactive molecules.

Reaction Conditions :

-

Oxidizing Agent : Glacial acetic acid

-

Temperature : 85°C

-

Duration : 24 hours

-

Yield : 35.16% (for 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole)

Characterization Data :

| Property | Value/Observation |

|---|---|

| FT-IR (cm⁻¹) | 3049 (aromatic C-H), 1593 (C=N), 1224 (C-F) |

| ¹H-NMR (δ ppm) | Singlet at 6.09 ppm (pyrazole proton) |

| Mass Spec (m/z) | [M + H]⁺ = 365.1417 |

This reaction eliminates two hydrogen atoms from the pyrazoline ring, confirmed by the absence of aliphatic C-H stretches in FT-IR and aromatic proton signals in NMR .

1,3-Dipolar Cycloaddition Reactions

Pyrazolines act as dipolarophiles in cycloaddition reactions with nitrile imines to form complex heterocycles.

Typical Protocol :

-

Dipolarophile : 4-Methoxy cinnamonitrile

-

Catalyst : Chloramine-T

-

Conditions : Room temperature, 6–12 hours

Key Features :

-

Nitrile imines are generated in situ via oxidative dehydrogenation of aromatic aldehyde phenylhydrazones.

-

The reaction provides access to 3,4-diaryl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carbonitriles , characterized by CN stretching vibrations at ~2200 cm⁻¹ in FT-IR .

Catalytic Dehydrogenation with Transition Metals

Copper-based catalysts enable one-pot synthesis of 1,3,5-triarylpyrazoles from pyrazolines.

Reaction Parameters :

| Component | Detail |

|---|---|

| Catalyst | Copper triflate + [bmim]PF₆ |

| Oxidizing Agent | Air (molecular oxygen) |

| Yield | ~82% |

Mechanism :

-

Chalcone reacts with arylhydrazine to form pyrazoline.

-

In situ oxidation by air eliminates two hydrogens, yielding fully aromatic pyrazole .

Fluorination Reactions

Direct fluorination of pyrazoline derivatives introduces fluorinated substituents.

Method :

-

Reagent : XeF₂ in BF₃·Et₂O

-

Conditions : Anhydrous, 0°C to room temperature

Outcome :

-

Fluorine incorporation at the pyrazole ring’s 4-position, confirmed by ¹⁹F-NMR and mass spectrometry.

Epoxidation and Subsequent Modification

Pyrazolines participate in tandem reactions involving epoxidation and hydrazine addition.

Steps :

Applications De Recherche Scientifique

Biological Activities

5-Phenyl-4,5-dihydro-1H-pyrazole derivatives exhibit a wide range of biological activities, making them valuable in drug development. Key findings include:

- Anti-inflammatory and Analgesic Properties : Research indicates that pyrazole derivatives can serve as effective anti-inflammatory agents. For instance, compounds derived from this compound have shown promising results in reducing inflammation in carrageenan-induced rat paw edema models .

- Antimicrobial Activity : Several studies have reported the antimicrobial effects of pyrazole derivatives against various bacterial and fungal strains. Compounds synthesized from this compound demonstrated significant inhibition against Mycobacterium tuberculosis and other pathogens .

- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases. Their ability to inhibit monoamine oxidase (MAO) enzymes suggests potential applications in treating conditions like depression and Parkinson's disease .

Synthetic Methodologies

The synthesis of this compound involves various methods that enhance its pharmacological profile:

- Condensation Reactions : The compound can be synthesized through the condensation of phenylhydrazine with appropriate carbonyl compounds. This method allows for the introduction of various substituents to tailor the biological activity of the resulting derivatives .

- Molecular Modelling Studies : Recent advancements in molecular modelling have facilitated the design of new derivatives with optimized properties. These studies help predict the activity and selectivity of synthesized compounds against specific biological targets .

Therapeutic Potential

The therapeutic implications of this compound are vast:

Case Studies

Several case studies illustrate the practical applications of this compound:

- Study on Anti-inflammatory Activity : A series of derivatives were tested for their anti-inflammatory effects using a rat model. Compounds showed significant reduction in paw edema compared to controls, indicating their potential as new anti-inflammatory agents .

- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various pyrazole derivatives against multiple bacterial strains. The results indicated that certain compounds exhibited higher potency than traditional antibiotics, suggesting their use in treating resistant infections .

Mécanisme D'action

The mechanism of action of 5-Phenyl-4,5-dihydro-1H-pyrazole involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: The compound disrupts bacterial cell membranes and inhibits essential enzymes.

Antioxidant Activity: It scavenges free radicals and modulates antioxidant enzymes, reducing oxidative stress.

Neurological Effects: The compound inhibits monoamine oxidase enzymes, which are involved in the degradation of neurotransmitters, thereby exerting neuroprotective effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,5-Dihydro-1H-pyrazole: A closely related compound with similar structural features but lacking the phenyl group.

3-Phenyl-4,5-dihydro-1H-pyrazole: Another derivative with the phenyl group attached at a different position on the pyrazole ring.

Uniqueness

5-Phenyl-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the phenyl group enhances its lipophilicity and ability to interact with biological membranes and enzymes .

Activité Biologique

5-Phenyl-4,5-dihydro-1H-pyrazole (often referred to as PDHP) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Biological Activities

Research has demonstrated that this compound exhibits a variety of biological activities, including:

- Antioxidant Activity : Compounds within the pyrazole family have shown strong antioxidant properties.

- Urease Inhibition : Some derivatives have been identified as potent inhibitors of urease, an enzyme implicated in various gastrointestinal disorders.

- Antimicrobial Properties : Studies indicate effectiveness against a range of bacterial and fungal pathogens.

- Anti-inflammatory Effects : Certain derivatives have been shown to reduce inflammation and pain.

The biological activity of PDHP can be attributed to its ability to interact with specific enzymes and receptors in the body. For instance, its inhibitory effect on monoamine oxidase (MAO) has been noted, where certain derivatives demonstrated high selectivity and potency against MAO-A isoforms. The most potent compounds exhibited inhibition constants (K(i)) in the nanomolar range, highlighting their potential as therapeutic agents for mood disorders and neurodegenerative diseases .

Antioxidant Activity

A study highlighted the antioxidant potential of PDHP derivatives, which were evaluated using various assays such as DPPH and ABTS radical scavenging tests. The results indicated that these compounds could effectively neutralize free radicals, suggesting a protective role against oxidative stress-related diseases .

Urease Inhibition

The urease inhibitory activity was assessed for several PDHP derivatives. For example, a derivative demonstrated an IC50 value of 3.0 µM against jack bean urease, outperforming traditional urease inhibitors like acetohydroxamic acid . This suggests potential applications in treating infections caused by Helicobacter pylori.

Antimicrobial Activity

In vitro studies have shown that PDHP derivatives possess antimicrobial properties against various strains, including E. coli and Aspergillus niger. One specific compound achieved significant inhibition at concentrations as low as 40 µg/mL . The structure-activity relationship (SAR) studies indicated that modifications to the phenyl group could enhance antimicrobial efficacy.

Anti-inflammatory Effects

Research into the anti-inflammatory properties revealed that certain PDHP derivatives exhibit comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs). For instance, compounds were tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), showing promising results with better gastrointestinal tolerance than traditional NSAIDs like phenylbutazone .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

| Activity | Derivative | IC50/K(i) | Effectiveness |

|---|---|---|---|

| Antioxidant | Various | Varies | Strong radical scavenging ability |

| Urease Inhibition | 3-(2-oxo-2H-chromen-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazole | 3.0 µM | More effective than acetohydroxamic acid |

| Antimicrobial | Compound 4b | 40 µg/mL | Effective against multiple strains |

| Anti-inflammatory | Selected derivatives | Comparable to NSAIDs | Better GIT tolerance |

Case Studies

- Monoamine Oxidase Inhibition : A study focused on the synthesis and evaluation of several PDHP derivatives showed that (-)-6 exhibited a K(i(MAO-A)) of 2 nM with a selectivity index of 165,000, indicating its potential use in treating depression .

- Urease Inhibition in H. pylori : Another study highlighted the effectiveness of PDHP derivatives against H. pylori urease with IC50 values significantly lower than traditional inhibitors, suggesting their potential role in managing gastric infections .

- Anti-inflammatory Activity : A comparative study found that certain PDHP derivatives displayed anti-inflammatory effects similar to those of NSAIDs but with improved safety profiles regarding gastrointestinal side effects .

Propriétés

IUPAC Name |

5-phenyl-4,5-dihydro-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-2-4-8(5-3-1)9-6-7-10-11-9/h1-5,7,9,11H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXVMLLBTMWOAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=NNC1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00918297 | |

| Record name | 5-Phenyl-4,5-dihydro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00918297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936-47-0 | |

| Record name | 5-Phenyl-4,5-dihydro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 4,5-dihydro-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Phenyl-4,5-dihydro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00918297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-4,5-dihydro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.